5H-[1,3]Dioxolo[4,5-f]indol-7-amine
CAS No.:
Cat. No.: VC15994516
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine -](/images/structure/VC15994516.png)
Specification
Molecular Formula | C9H8N2O2 |
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Molecular Weight | 176.17 g/mol |
IUPAC Name | 5H-[1,3]dioxolo[4,5-f]indol-7-amine |
Standard InChI | InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2 |
Standard InChI Key | VROASWXTPQCQHE-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=CN3)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular framework of 5H- Dioxolo[4,5-f]indol-7-amine consists of an indole core fused with a 1,3-dioxole ring at positions 4 and 5, creating a bicyclic system. The amine group at position 7 introduces a nucleophilic site, enabling diverse functionalization opportunities. Key structural features include:
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Fused ring system: The dioxolo ring (1,3-dioxole) shares two adjacent carbon atoms with the indole moiety, resulting in a planar, aromatic system stabilized by π-conjugation .
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Substituent effects: The electron-donating amine group at C7 influences the electronic distribution of the indole ring, potentially enhancing reactivity toward electrophilic substitution or metal-catalyzed coupling reactions .
Comparative Analysis with Analogous Compounds
The structural similarities and differences between 5H- Dioxolo[4,5-f]indol-7-amine and related derivatives highlight its uniqueness:
Data inferred from analogs suggest that the amine derivative exhibits moderate water solubility and stability under physiological conditions, making it suitable for pharmaceutical exploration .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5H- Dioxolo[4,5-f]indol-7-amine can be approached via two primary routes:
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Functional group interconversion: Starting from the carboxylic acid analog (C₁₀H₇NO₄), the amine may be introduced through Hofmann degradation or Curtius rearrangement, though these methods require careful optimization to avoid side reactions .
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De novo ring construction: Building the indole-dioxolo scaffold from simpler precursors, such as o-nitrobenzaldehyde derivatives, followed by reductive amination at C7.
Laboratory-Scale Synthesis
A plausible pathway involves the following steps:
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Cyclization precursor preparation: Reacting 4,5-dihydroxyindole with dibromomethane in the presence of a base (e.g., K₂CO₃) to form the dioxolo ring .
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Nitration and reduction: Introducing a nitro group at C7 via electrophilic nitration (HNO₃/H₂SO₄), followed by catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.
Critical reaction conditions:
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Temperature control (<50°C) during nitration to prevent over-oxidation.
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Use of anhydrous solvents (e.g., THF) during hydrogenation to maximize yield.
Industrial Feasibility
Scaling this synthesis requires addressing:
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Cost-effective catalysts: Transitioning from Pd-C to Raney nickel for hydrogenation.
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Purification challenges: Employing chromatographic techniques or recrystallization to isolate the amine from byproducts.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich indole ring undergoes regioselective reactions:
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C3 halogenation: Treatment with N-bromosuccinimide (NBS) in DMF yields 3-bromo derivatives, useful in cross-coupling reactions .
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Vilsmeier-Haack formylation: Introduces aldehyde groups at C5, enabling Schiff base formation with the C7 amine.
Nucleophilic Reactivity of the Amine Group
The primary amine participates in:
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Acylation: Reaction with acetyl chloride produces acetamide derivatives, enhancing metabolic stability.
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Diazo coupling: Formation of azo dyes under acidic conditions, relevant for biosensor applications.
Industrial and Material Science Applications
Coordination Chemistry
The amine and indole nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals:
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Cu(II) complexes: Exhibited catalytic activity in Ullmann coupling reactions (yield: 78–85%).
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Fe(III) complexes: Tested as redox mediators in dye-sensitized solar cells, achieving 6.3% power conversion efficiency .
Polymer Science
Incorporating the compound into polyamide backbones enhanced thermal stability (T₅% decomposition = 310°C vs. 280°C for conventional nylons), making it suitable for high-temperature applications.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Toxicity Profiling
No in vivo toxicity data exists. Priority areas include:
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Acute toxicity studies in rodent models.
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CYP450 enzyme inhibition assays to assess drug-drug interaction risks.
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